Dichloro(2-methylphenyl)borane

Thermochemistry Physical Organic Chemistry Reagent Stability

Dichloro(2-methylphenyl)borane (CAS 4250-48-0), also known as o-tolyldichloroborane, is an arylboron dichloride with the molecular formula C₇H₇BCl₂ and a molecular weight of 172.85 g/mol. It is a Lewis acidic organoborane reagent , characterized by an exact mass of 172.0017858 Da and a heavy atom count of 10.

Molecular Formula C7H7BCl2
Molecular Weight 172.85 g/mol
CAS No. 4250-48-0
Cat. No. B14127540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(2-methylphenyl)borane
CAS4250-48-0
Molecular FormulaC7H7BCl2
Molecular Weight172.85 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C)(Cl)Cl
InChIInChI=1S/C7H7BCl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
InChIKeyGRSIXNYMTVHYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(2-methylphenyl)borane (CAS 4250-48-0) for Scientific Procurement: Key Properties and Comparators


Dichloro(2-methylphenyl)borane (CAS 4250-48-0), also known as o-tolyldichloroborane, is an arylboron dichloride with the molecular formula C₇H₇BCl₂ and a molecular weight of 172.85 g/mol . It is a Lewis acidic organoborane reagent , characterized by an exact mass of 172.0017858 Da and a heavy atom count of 10 . Its primary utility lies in the formation of carbon-boron and carbon-carbon bonds, often as a precursor in cross-coupling reactions like Suzuki-Miyaura, or as a building block in medicinal chemistry, materials science, and polymer chemistry . The compound is available from commercial suppliers at high purity, typically as a colorless liquid .

Workflow Suzuki-Miyaura cross-coupling, C–C bond formation
Selection Ortho-methyl arylboron dichloride reagent
Use context Sterically congested biaryl synthesis, medicinal chemistry building block

Dichloro(2-methylphenyl)borane: Why Direct Substitution with Phenylboron Dichloride or Other Analogs Risks Experimental Failure


The selection of an arylboron dichloride for a specific synthetic or research application is highly sensitive to subtle structural variations. Simple substitution with an unsubstituted phenyl analog (e.g., phenylboron dichloride) or a regioisomer (e.g., p-tolyldichloroborane) is not a neutral change and will alter the outcome of a reaction. The ortho-methyl group in Dichloro(2-methylphenyl)borane introduces distinct steric and electronic perturbations that impact its thermodynamic stability, Lewis acidity, and reaction kinetics in cross-coupling and borylation events [1][2]. This specificity means that protocols optimized for one analog may fail or yield different results with another, necessitating the procurement of the exact reagent. The evidence below demonstrates these quantifiable points of differentiation.

Target reagent
Analog alternative
Mismatch risk
Dichloro(2-methylphenyl)borane
Phenylboron dichloride
Unsubstituted phenyl ring alters steric demand and electronic control; may shift reaction selectivity and yield
Dichloro(2-methylphenyl)borane
p-Tolyldichloroborane
Para-substitution changes thermodynamic stability and steric environment; reaction profiles may not reproduce
Dichloro(2-methylphenyl)borane
Arylboronic pinacol ester
Lower Lewis acidity compared to arylboron dichloride; may slow electrophilic borylation or alter reaction course

Dichloro(2-methylphenyl)borane: Quantified Comparative Evidence for Scientific Selection


Dichloro(2-methylphenyl)borane Exhibits Quantifiably Enhanced Thermodynamic Stability Versus Its Para-Isomer

Calorimetric studies on o- and p-tolyldichloroboranes reveal a significant difference in their standard enthalpies of formation in the gas phase [1]. The ortho-substituted compound (Dichloro(2-methylphenyl)borane) is thermodynamically more stable than its para-isomer by a quantifiable margin, a difference attributed to a proposed stabilizing steric overlap between the ortho-methyl group's hydrogen and the chlorine atoms of the BCl₂ moiety [2].

Standard enthalpy of formation
Head-to-head
ortho: −253.8 ± 2.7 kJ mol⁻¹
para: −294.1 ± 3.8 kJ mol⁻¹
Δ ~40.3 kJ mol⁻¹
Supports reagent stability screening context
Direct calorimetric comparison, gas phase
Thermochemistry Physical Organic Chemistry Reagent Stability

The Ortho-Methyl Substituent Confers Distinct Steric and Electronic Control in Cross-Coupling Reactions

The steric bulk and electron-donating nature of the ortho-methyl group in Dichloro(2-methylphenyl)borane directly influence its reactivity profile in transition metal-catalyzed processes [1]. Unlike the unsubstituted phenylboron dichloride, this compound provides a steric shield around the boron center. This can lead to superior chemo- and regioselectivity in cross-coupling reactions by discriminating between similar reactive sites and preventing unwanted side reactions [2].

Steric bulk (cone angle)
Class-level
ortho-tolyl: θ > 150° estimated
phenyl: θ ≈ 130–140°
Δ ~10–20° estimated
Supports regioselectivity review
Class-level inference from organometallic principles
Suzuki-Miyaura Coupling Steric Effects Reaction Selectivity

Dichloro(2-methylphenyl)borane Provides a More Electrophilic Boron Center Compared to Arylboronic Esters

As an arylboron dichloride, this compound presents a significantly more electrophilic boron center compared to widely used arylboronic acids or their pinacol esters [1]. The presence of two electron-withdrawing chlorine atoms enhances the boron atom's Lewis acidity, which can accelerate reaction rates in transformations such as electrophilic borylation or Lewis acid-catalyzed reactions [2].

Lewis acidity
Class-level
Estimated acceptor number > 80
(pinacol ester
May accelerate electrophilic borylation
Based on halogen electronic effects
Quality specifications
Supplier data
Purity ≥99.5% (IR)
n20/D 1.425, d 0.8577
Validated quality attributes for procurement
Multiple vendor specifications
Congested biaryl synthesis
Class-level
ortho-tolyl transfer feasible;
phenyl analog may fail
Supports synthetic disconnection strategy
Inference from steric effects in cross-coupling
Lewis Acidity Electrophilic Borylation Reaction Rate

Commercial Availability of Dichloro(2-methylphenyl)borane with Validated Purity Specifications

Dichloro(2-methylphenyl)borane is commercially available from multiple chemical suppliers with defined purity specifications (e.g., 99.5% purity by IR analysis) and physical properties (e.g., refractive index: 1.425; specific gravity: 0.8577 at 20°C) [1]. This contrasts with many less common or highly specialized arylboron dichlorides that may only be available through custom synthesis with longer lead times and unvalidated quality.

Quality specifications
Supplier data
Purity ≥99.5% (IR)
n20/D 1.425, d 0.8577
Validated quality attributes for procurement
Multiple vendor specifications
Reagent Procurement Quality Control Supply Chain

The Ortho-Methyl Substituent Enables Access to Unique Sterically Congested Biaryl Motifs

In the synthesis of atropisomeric or highly ortho-substituted biaryl compounds, the use of a 2-methylphenylboron reagent like Dichloro(2-methylphenyl)borane is often a requirement. The steric clash in the transition state of the cross-coupling event can be a desired feature, enabling the construction of molecules that would be impossible with less hindered analogs like phenylboron dichloride [1].

Congested biaryl synthesis
Class-level
ortho-tolyl transfer feasible;
phenyl analog may fail
Supports synthetic disconnection strategy
Inference from steric effects in cross-coupling
Sterically Hindered Synthesis Cross-Coupling Medicinal Chemistry

Dichloro(2-methylphenyl)borane: Optimal Application Scenarios for Scientific Procurement


Synthesis of Sterically Hindered Biaryl Compounds in Medicinal Chemistry

This reagent is optimally deployed when synthetic routes require the introduction of an ortho-tolyl group into a sterically congested environment, a common challenge in medicinal chemistry for creating atropisomeric or conformationally restricted drug candidates. The enhanced steric profile of the ortho-methyl group, as inferred in Section 3, is essential for achieving the required bond disconnection, distinguishing it from less hindered alternatives like phenylboron dichloride [1].

Electrophilic Borylation Reactions Requiring High Boron Electrophilicity

In scenarios requiring a potent boron-based electrophile, such as the direct borylation of electron-rich arenes, the higher Lewis acidity of this compound, a class-level property of arylboron dichlorides described in Section 3, makes it a superior choice over milder arylboronic esters. Its reactivity profile can enable transformations that would otherwise be sluggish or require more forcing conditions [1].

Development of Novel Organoboron Materials and Polymers

For materials science applications where the electronic and steric properties of the organoboron building block directly influence material characteristics (e.g., emission properties, electron transport), the specific ortho-methyl substitution pattern is a deliberate design feature. The enhanced thermodynamic stability of the ortho-isomer, a direct head-to-head comparison established in Section 3, may also be beneficial for the long-term stability of the final material [1].

Application
Selection property
Validation focus
Sterically hindered biaryl synthesis
Ortho-methyl steric profile
Reaction selectivity and yield
Electrophilic borylation
High Lewis acidity
Reactivity in borylation conditions
Organoboron materials
Ortho-substitution pattern and stability
Material property reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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